3-Formylrifamycin SV

Nuclear Receptor Pharmacology Drug-Drug Interaction Hepatocyte Assay

3-Formylrifamycin SV (CAS 13292-22-3) is the indispensable, multi-purpose rifamycin intermediate. It is the sole direct precursor for industrial-scale rifampicin synthesis and the only BP/USP-mandated reference standard for quantifying the primary hydrolytic degradation impurity in rifampicin formulations. Its unique C-3 formyl group enables the synthesis of next-generation antibiotics targeting resistant strains, and it serves as the most potent known human PXR activator for drug-drug interaction studies. Procure this critical material to ensure regulatory compliance and unlock novel chemical space.

Molecular Formula C38H47NO13
Molecular Weight 725.8 g/mol
Cat. No. B1227948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formylrifamycin SV
Synonyms3-formylrifamycin
3-formylrifamycin SV
Molecular FormulaC38H47NO13
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
InChIInChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)
InChIKeyBBNQHOMJRFAQBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formylrifamycin SV: Technical Specifications, Intermediate Role, and Procurement Considerations for Rifamycin-Based R&D


3-Formylrifamycin SV (CAS 13292-22-3, molecular formula C38H47NO13, molecular weight 725.78 Da) is a semi-synthetic derivative of the ansamycin antibiotic class, characterized by a reactive formyl group at the C-3 position of the naphthoquinone chromophore [1]. It is not a therapeutic agent itself but serves as the direct precursor to the first-line antitubercular drug rifampicin and a versatile synthetic intermediate for developing novel rifamycin analogs [2]. Its industrial relevance extends to analytical chemistry, where it is recognized as the principal hydrolytic degradation product of rifampicin in aqueous formulations, and as a British Pharmacopoeia (BP) Reference Standard for impurity profiling in pharmaceutical quality control .

Why 3-Formylrifamycin SV Cannot Be Substituted by Other Rifamycins in Synthesis, Assay Development, or Nuclear Receptor Studies


3-Formylrifamycin SV occupies a specific and non-interchangeable niche within the rifamycin family. Unlike rifampicin or rifabutin, which are finished drugs with optimized pharmacokinetics and reduced intrinsic reactivity, 3-Formylrifamycin SV retains a free aldehyde at the C-3 position, enabling a distinct chemical space for hydrazone, oxime, and amine condensation reactions that are sterically or electronically inaccessible from other rifamycin scaffolds [1]. Furthermore, it is the sole rifamycin species that uniquely bridges two critical applications: it is simultaneously the essential building block for the industrial-scale synthesis of rifampicin [2], and a specific, chromatographically resolved degradation marker mandated by the British and United States Pharmacopoeias for rifampicin stability studies [3]. No other rifamycin analog—such as rifamycin S, rifamycin SV, or rifampicin quinone—can serve as a validated reference material for 3-Formylrifamycin SV impurity detection, nor can they recapitulate its distinct pharmacological profile as the most potent human pregnane X receptor (hPXR) activator among major rifamycin derivatives [4].

Quantitative Differentiation of 3-Formylrifamycin SV: Comparative Data for Procurement and Experimental Design


Comparative Potency as Human Pregnane X Receptor (hPXR) Activator: Rank-Order Quantification Against Rifampicin and Major Metabolites

In a 2024 study employing 2D and 3D primary human hepatocytes (PHHs), 3-Formylrifamycin SV demonstrated the highest potency among all tested rifamycin derivatives for activating the human pregnane X receptor (hPXR), a key regulator of CYP3A4 expression and drug-drug interactions. The potency rank order was explicitly quantified as: 3-Formylrifamycin SV > rifampicin quinone > rifampicin > rifampicin N-oxide > 25-desacetylrifampicin. Notably, 3-Formylrifamycin SV showed species-specific activation, potently activating human PXR but showing no activity at mouse or rat PXR [1].

Nuclear Receptor Pharmacology Drug-Drug Interaction Hepatocyte Assay Rifamycin Derivatives

Quantitative Stability Profile: Hydrolytic Degradation Kinetics of Rifampicin to 3-Formylrifamycin SV in Aqueous Formulations

3-Formylrifamycin SV is the primary and most abundant hydrolytic degradation product of rifampicin in aqueous media. Time-dependent decomposition studies show that rifampicin degrades by more than 50% over 72 hours in medium, partly converting to rifampicin quinone, but the main degradation pathway is the biexponential hydrolysis of rifampicin to 3-Formylrifamycin SV. The process follows pseudo-equilibrium kinetics, with log concentration versus time plots of rifampicin and 3-Formylrifamycin SV running parallel, indicating a reversible degradation pathway [1]. Furthermore, in acidic conditions without isoniazid, rifampicin decomposition arrests at the formation of 3-Formylrifamycin SV [2].

Pharmaceutical Stability Degradation Kinetics HPLC Analysis Formulation Science

Structural Derivatization Capacity: 3-Formyl Group Enables Scaffold Diversification Not Accessible from Rifampicin or Rifamycin SV

The free C-3 aldehyde of 3-Formylrifamycin SV enables specific condensation reactions that are chemically blocked or sterically hindered in other rifamycins. A 2014 study demonstrated that 34 novel 3-Formylrifamycin SV derivatives could be synthesized via reductive alkylation and copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry), yielding 1,2,3-triazole products with antibacterial MIC values as low as ~0.01 nmol/mL and antitubercular MIC values as low as ~0.006 nmol/mL [1]. Structural requirements for high activity included a rigid, basic C-3 substituent containing a protonated nitrogen atom 'open' toward intermolecular interactions [1]. This chemical versatility contrasts sharply with rifampicin, whose C-3 position is occupied by a hydrazone side chain that cannot undergo further derivatization without side-chain cleavage.

Medicinal Chemistry Antibiotic Discovery Click Chemistry Rifamycin SAR

Pharmaceutical Reference Standard Status: BP and USP Monograph Specification for Rifampicin Impurity Profiling

3-Formylrifamycin SV is an official British Pharmacopoeia (BP) Reference Standard and is recognized in United States Pharmacopoeia (USP) monographs for the quality control of rifampicin and related compounds. The BP Reference Standard (Catalog BP627) is supplied as a 25 mg neat material, intended for use in laboratory tests only as specifically prescribed in the British Pharmacopoeia. HPLC methods employing monolithic columns have been validated for the simultaneous determination of rifampicin, rifampicin N-oxide, and 3-Formylrifamycin SV in pharmaceutical formulations, with 3-Formylrifamycin SV serving as the marker for hydrolytic degradation [1]. Unlike generic rifamycin research reagents, this compound carries pharmacopoeial traceability and is supplied with certified documentation.

Pharmaceutical Quality Control Pharmacopoeia Standards Impurity Profiling Regulatory Compliance

Validated Application Scenarios for 3-Formylrifamycin SV in R&D, Quality Control, and Medicinal Chemistry


Pharmaceutical Quality Control: HPLC Impurity Profiling of Rifampicin Drug Substance and Finished Dosage Forms

3-Formylrifamycin SV is employed as a British Pharmacopoeia Reference Standard for the identification and quantification of the primary hydrolytic degradation impurity in rifampicin formulations. This application is mandated by USP and BP monographs and requires the use of the authenticated reference material rather than generic research-grade compound. HPLC methods using C18 monolithic columns achieve baseline resolution of rifampicin, rifampicin N-oxide, and 3-Formylrifamycin SV, enabling stability-indicating assay validation [1].

Nuclear Receptor Pharmacology: Species-Specific hPXR Activation Assays for Drug-Drug Interaction Studies

Given its superior potency as a human PXR activator—ranking above rifampicin, rifampicin quinone, rifampicin N-oxide, and 25-desacetylrifampicin in head-to-head comparison [1]—3-Formylrifamycin SV serves as a positive control and mechanistic probe in human hepatocyte assays investigating CYP3A4 induction and drug-drug interaction potential. Its species selectivity (active on human PXR, inactive on mouse and rat PXR) makes it a valuable tool for distinguishing human-specific nuclear receptor pharmacology from rodent models [1].

Medicinal Chemistry: Scaffold for Derivatization to Overcome Rifampicin Resistance

The reactive C-3 formyl group of 3-Formylrifamycin SV enables condensation with amines, hydrazines, and hydroxylamines to generate novel rifamycin analogs that retain antibacterial activity (MIC as low as ~0.006 nmol/mL against M. tuberculosis) [1]. Unlike rifampicin, which cannot undergo further C-3 modification, this intermediate allows systematic exploration of side-chain SAR to identify compounds effective against rifampicin-resistant mycobacterial strains, including those with rpoB mutations [2].

Stability Studies: Forced Degradation and Stress Testing of Rifampicin Formulations

3-Formylrifamycin SV is the authentic marker for hydrolytic degradation in rifampicin stability studies. Under acidic conditions without isoniazid, rifampicin degradation arrests at 3-Formylrifamycin SV, making it the definitive endpoint for hydrolysis pathway analysis. The biexponential, pseudo-reversible degradation kinetics of rifampicin to 3-Formylrifamycin SV [1] require authentic reference material for accurate quantification in accelerated stability testing, shelf-life determination, and formulation development studies.

Technical Documentation Hub

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